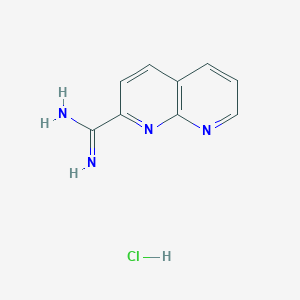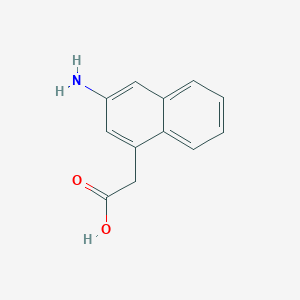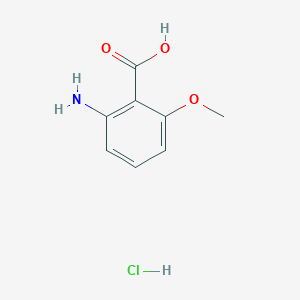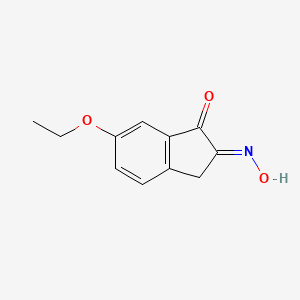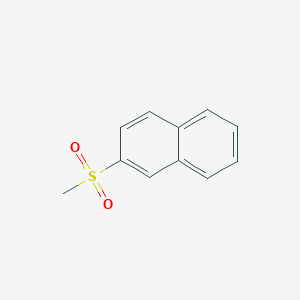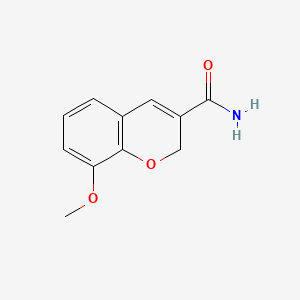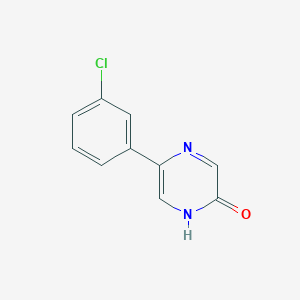
5-Phenyl-1,4-dioxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-1,4-dioxane-2-carboxylic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol It is characterized by a dioxane ring substituted with a phenyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,4-dioxane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde in the presence of a catalyst such as p-toluene sulfonic acid . The reaction proceeds through a series of steps including condensation and cyclization to form the dioxane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques would apply, involving optimization of reaction conditions, purification processes, and quality control measures to ensure the desired product is obtained in high yield and purity.
化学反应分析
Types of Reactions
5-Phenyl-1,4-dioxane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
5-Phenyl-1,4-dioxane-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Phenyl-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid: Similar structure with a methyl group instead of a hydrogen on the dioxane ring.
1,4-Dioxane-2-carboxylic acid, 5-phenyl-: Another isomer with a different substitution pattern on the dioxane ring.
Uniqueness
5-Phenyl-1,4-dioxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a dioxane ring with a phenyl group and a carboxylic acid group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
5-phenyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)10-7-14-9(6-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
InChI 键 |
NUGDMLWDMRRLCH-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCC(O1)C(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


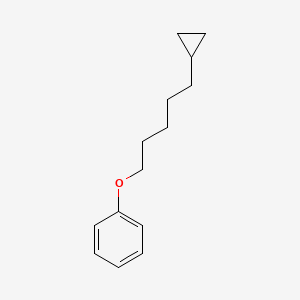
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
